molecular formula C24H16F12N4P2Pd B1501301 Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) CAS No. 113173-22-1

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)

Cat. No.: B1501301
CAS No.: 113173-22-1
M. Wt: 756.8 g/mol
InChI Key: SPRLLEYDPGIKKF-UHFFFAOYSA-N
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Description

Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a coordination compound with the molecular formula C24H16F12N4P2Pd. It consists of a palladium(II) ion coordinated to two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and scientific research.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized by reacting palladium(II) chloride with 1,10-phenanthroline and potassium hexafluorophosphate in an appropriate solvent, such as methanol or acetonitrile, under reflux conditions.

  • Ionic Exchange: Another method involves the ionic exchange of palladium(II) complexes with hexafluorophosphate anions.

Industrial Production Methods: Industrial production typically involves scaling up the direct synthesis method, ensuring precise control over reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

  • Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.

  • Substitution Reactions: The compound is used in various substitution reactions, including cross-coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidants include hydrogen peroxide and molecular oxygen.

  • Reduction: Hydrogen gas or hydride donors are typically used.

  • Substitution: Various halides and organometallic reagents are employed.

Major Products Formed:

  • Aldehydes and ketones from oxidation reactions.

  • Alkanes from reduction reactions.

  • Coupled products from substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the manufacturing of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate to palladium(II), which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction, but generally, the palladium center activates substrates by forming intermediates that undergo further transformations.

Comparison with Similar Compounds

  • Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate)

  • Bis(1,10-phenanthroline)copper(II) Bis(hexafluorophosphate)

  • Bis(1,10-phenanthroline)zinc(II) Bis(hexafluorophosphate)

Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique in its ability to catalyze a wide range of reactions with high efficiency and selectivity, making it a versatile tool in both research and industrial applications.

Biological Activity

Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound combines the chelating properties of 1,10-phenanthroline with the therapeutic potential of palladium(II), leading to various biological effects that are critical for drug development.

Synthesis and Characterization

The synthesis of Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) typically involves the reaction of palladium(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate salts. Characterization methods such as UV-Vis spectroscopy, NMR, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity
Research indicates that palladium complexes containing 1,10-phenanthroline exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these complexes can induce apoptosis in human hepatoblastoma cells (HepG2) and lung cancer cells (A549) . The mechanism often involves DNA intercalation and subsequent disruption of cellular processes.

2. Antimicrobial Properties
Recent studies highlight the antimicrobial efficacy of Bis(1,10-phenanthroline)palladium(II) against resistant strains of bacteria such as Pseudomonas aeruginosa. In vitro assays demonstrated that this complex can inhibit biofilm formation and bacterial growth effectively . The combination of this compound with traditional antibiotics has shown enhanced efficacy against resistant bacterial strains.

3. Mechanism of Action
The proposed mechanism by which Bis(1,10-phenanthroline)palladium(II) exerts its biological effects includes:

  • DNA Binding: The 1,10-phenanthroline ligand facilitates intercalation into DNA, leading to structural alterations and inhibition of replication.
  • Reactive Oxygen Species (ROS) Generation: The complex can generate ROS upon activation, contributing to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis .

Case Studies

Several case studies provide insights into the biological activities and mechanisms of action:

Case Study 1: Antitumor Efficacy
In a study involving HepG2 cells, Bis(1,10-phenanthroline)palladium(II) was shown to induce apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic cell death .

Case Study 2: Antimicrobial Activity
A study assessed the effectiveness of this palladium complex against Pseudomonas aeruginosa biofilms. Results indicated that treatment with Bis(1,10-phenanthroline)palladium(II) led to a significant reduction in biofilm biomass compared to control groups .

Data Table: Biological Activities Summary

Activity TypeCell Line/OrganismEffect ObservedReference
AntitumorHepG2Induced apoptosis
AntitumorA549Significant cytotoxicity
AntimicrobialPseudomonas aeruginosaInhibition of biofilm formation
AntimicrobialVarious bacterial strainsBroad-spectrum antibacterial activity

Properties

IUPAC Name

palladium(2+);1,10-phenanthroline;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H8N2.2F6P.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h2*1-8H;;;/q;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRLLEYDPGIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F12N4P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113173-22-1
Record name Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the coordination geometry around the Palladium(II) center in the complex described in the research?

A1: The research paper states that the Pd(II) center in the complex adopts a distorted cis square-planar geometry []. This geometry is defined by the coordination of two oxygen atoms from a bidentate bisacetylacetonate ligand and two nitrogen atoms from a chelating 1,10-phenanthroline ligand.

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